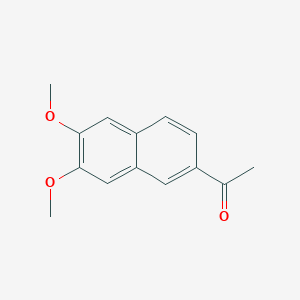

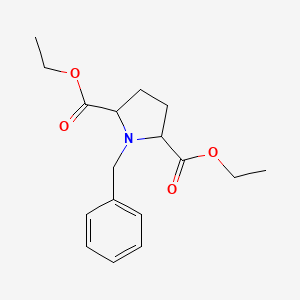

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

説明

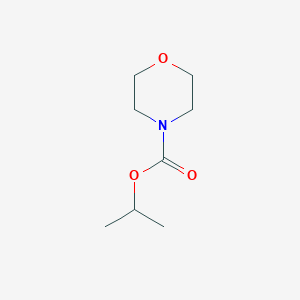

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and molecular modeling. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol .

Physical And Chemical Properties Analysis

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” has a molecular weight of 305.37 g/mol . It should be stored in a dry environment between 2-8°C . Unfortunately, specific physical and chemical properties like melting point, solubility, and spectral data were not found in the available resources.

科学的研究の応用

Synthesis and Chemical Properties

- Facile Synthetic Routes : A study describes the synthesis of (+/-)-cis-5-arylcarbamoyl-2-ethoxycarbonylpyrrolidines and further separation to obtain enantiopure pyrrolidines, demonstrating a method for preparing (2S,5R)-(-)-7 and other pyrrolidine derivatives with potential applications in organic synthesis (Ping-An Wang et al., 2007).

Biological and Pharmacological Research

- Antimicrobial Activity : Microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has been explored for antimicrobial activities. This highlights the compound's role in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).

Application in Organic Synthesis and Ligand Chemistry

- Enantioselective Biotransformations : The use of amidase-catalyzed hydrolysis for kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide into enantiomerically pure compounds underscores the utility of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in asymmetric synthesis and the preparation of drug-like molecules (Peng Chen et al., 2012).

Catalysis and Material Science

- Coordination Chemistry : The synthesis of ligands from pyrrolidine derivatives, including the creation of a chiral bisoxazine ligand from 3,4-diethylpyrrole-2,5-dicarboxylic acid, illustrates the compound's significance in developing novel ligands for catalysis and material science applications (C. Mazet & L. Gade, 2003).

Safety And Hazards

The compound is labeled with a warning signal word . Hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled (H302-H312-H332) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing hands thoroughly after handling (P264) .

特性

IUPAC Name |

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)